Mesitoyl-adenosine monophosphate

Description

Contextualizing Modified Nucleotides

Nucleotides, the fundamental building blocks of nucleic acids like DNA and RNA, are composed of a nucleobase (adenine, guanine, cytosine, thymine, or uracil), a sugar (deoxyribose or ribose), and one or more phosphate (B84403) groups. wikipedia.org Adenosine (B11128) monophosphate (AMP) is a primary nucleotide, consisting of adenine (B156593), ribose, and a single phosphate group. sigmaaldrich.com

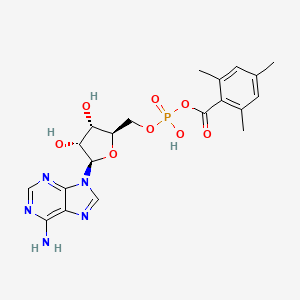

"Mesitoyl-adenosine monophosphate" would be classified as a modified nucleotide . This means its chemical structure has been deliberately altered from its natural form. In this hypothetical case, a "mesitoyl" group would be attached to the adenosine monophosphate molecule. The mesitoyl group is derived from mesitoic acid (2,4,6-trimethylbenzoic acid) and is a bulky, aromatic acyl group. The precise point of attachment on the AMP molecule (on the ribose sugar, the phosphate group, or the adenine base) would define its specific chemical properties and biological activity.

The synthesis of such modified nucleotides typically involves multi-step chemical reactions, starting with the parent nucleotide or its precursors. google.com These synthetic routes are designed to be highly specific to ensure the modifying group is attached at the desired position.

Significance of Derivatized Nucleotides in Fundamental Biochemical and Molecular Studies

The deliberate chemical modification of nucleotides, creating derivatized nucleotides , is a cornerstone of modern chemical biology and molecular studies. These synthetic analogs of natural nucleotides serve as powerful tools to probe and manipulate complex biological processes. nih.gov

Probing Enzyme Mechanisms: One of the primary uses of derivatized nucleotides is to study the function of enzymes that interact with nucleotides, such as polymerases, kinases, and signaling proteins. nih.gov By introducing modifications, researchers can investigate:

Enzyme-Substrate Interactions: How an enzyme recognizes and binds to its nucleotide substrate. The bulky mesitoyl group, for instance, could be used to probe the steric constraints of an enzyme's active site.

Catalytic Mechanisms: The specific chemical steps involved in the enzymatic reaction. A non-hydrolyzable phosphate analog, for example, can "trap" an enzyme in its substrate-bound state, allowing for detailed structural analysis.

Allosteric Regulation: How the binding of a molecule at one site on a protein affects its activity at another site. Modified nucleotides can be designed to either mimic or block the effects of natural regulatory molecules. wikipedia.org

Applications in Diagnostics and Sequencing: Modified nucleotides are fundamental to many biotechnological applications. For example, next-generation DNA sequencing technologies often rely on nucleotides that have been modified with fluorescent dyes. As a DNA polymerase incorporates these nucleotides into a growing DNA strand, the dye is released and detected, allowing the sequence of the DNA to be read. nih.gov

Therapeutic Potential: Many antiviral and anticancer drugs are modified nucleosides (the nucleotide without the phosphate group). These drugs are designed to be incorporated into the DNA or RNA of viruses or cancer cells, where they can terminate replication or introduce mutations, leading to cell death. nih.gov The specific modifications are crucial for their selective uptake and activation in target cells.

Data on Related Compounds

While no data exists for this compound, the table below provides information on the parent compound, Adenosine Monophosphate (AMP), to illustrate the type of data that would be relevant for a full analysis of the requested compound.

| Property | Value | Source |

| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | nih.gov |

| Molecular Formula | C₁₀H₁₄N₅O₇P | nih.gov |

| Molar Mass | 347.22 g/mol | wikipedia.org |

| Biological Role | Fundamental metabolite, RNA component, allosteric enzyme regulator | wikipedia.orgsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

56004-30-9 |

|---|---|

Molecular Formula |

C20H24N5O8P |

Molecular Weight |

493.4 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,4,6-trimethylbenzoate |

InChI |

InChI=1S/C20H24N5O8P/c1-9-4-10(2)13(11(3)5-9)20(28)33-34(29,30)31-6-12-15(26)16(27)19(32-12)25-8-24-14-17(21)22-7-23-18(14)25/h4-5,7-8,12,15-16,19,26-27H,6H2,1-3H3,(H,29,30)(H2,21,22,23)/t12-,15-,16-,19-/m1/s1 |

InChI Key |

VLAMPHFZDHBNCZ-BGIGGGFGSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)C |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)C(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)C |

Synonyms |

mesitoyl-adenosine monophosphate mesitoyl-AMP |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of Mesitoyl Adenosine Monophosphate

Established Synthetic Methodologies for Mesitoyl-adenosine Monophosphate

The synthesis of this compound relies on the principles of nucleoside and nucleotide chemistry, involving strategic protection, activation, and coupling reactions.

Site-Specific Phosphorylation and Acylation Protocols for Adenosine (B11128) Monophosphate Derivatives

The synthesis of this compound necessitates a two-fold modification of adenosine: phosphorylation at the 5'-hydroxyl group and acylation, specifically mesitoylation, at one of the ribose hydroxyl groups.

Phosphorylation: The introduction of the phosphate (B84403) group at the 5'-position of adenosine is a well-established process. A common laboratory method involves the use of phosphoryl chloride (POCl₃) in the presence of a suitable base and solvent. For instance, a synthetic preparation of adenosine monophosphate can be achieved by reacting adenosine with phosphoryl trichloride. acs.org

Acylation: The key step in the synthesis of the target molecule is the regioselective acylation of the ribose moiety of adenosine or adenosine monophosphate with a mesitoyl group. The presence of multiple hydroxyl groups on the ribose ring (2', 3', and 5') presents a challenge for selective modification. To achieve site-specific acylation, protecting groups are often employed to block all but the desired hydroxyl group.

Recent advancements have focused on developing catalytic strategies for the regioselective acylation of unprotected nucleosides, which circumvents the need for multiple protection and deprotection steps. acs.orgacs.org N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the selective acylation of the 5'- or 3'-hydroxyl groups of nucleosides. acs.org For example, adenosine can be acylated at the 5'-OH position with benzaldehyde (B42025) to yield the 5'-O-benzoate product. acs.org This methodology could potentially be adapted for mesitoylation by using mesitoyl-containing reagents.

Enzyme-catalyzed esterification offers another route for the regioselective acylation of nucleosides. tandfonline.comtandfonline.com Lipases, such as those from Candida antarctica (SP435), have been shown to selectively acylate the 5'-hydroxyl group of ribonucleosides. tandfonline.com This enzymatic approach provides a mild and efficient method for selective protection and modification.

A plausible synthetic route to this compound would first involve the regioselective mesitoylation of adenosine, likely at the 5'-hydroxyl group due to its higher reactivity, followed by phosphorylation of the remaining free hydroxyl groups. Alternatively, one could start with a protected adenosine derivative, perform the phosphorylation, and then selectively deprotect and mesitoylate the desired hydroxyl group.

Advanced Derivatization from Adenosine Monophosphate Precursors and Analogues

The synthesis can also commence from pre-existing adenosine monophosphate (AMP) or its analogs. In this approach, the challenge lies in the selective acylation of the ribose hydroxyls in the presence of the phosphate group. The phosphate group can be protected, for instance, as a phosphoramidite, to allow for modification of the ribose.

Derivatization can also be achieved through coupling reactions. For example, adenosine derivatives have been synthesized through the coupling of diamines with AMP using a water-soluble carbodiimide. nih.gov While this specific example leads to N⁶-substituted derivatives, similar principles of activating the desired functional group could be applied to introduce a mesitoyl group onto the ribose of AMP.

The table below summarizes potential synthetic strategies for this compound.

| Starting Material | Key Reactions | Potential Reagents | Target Intermediate |

| Adenosine | Regioselective Mesitoylation, Phosphorylation | Mesitoyl chloride, Protecting groups, POCl₃ | 5'-O-Mesitoyl-adenosine |

| Adenosine | Enzymatic Acylation, Phosphorylation | Lipase, Mesitoyl donor, Kinase | 5'-O-Mesitoyl-adenosine |

| Adenosine Monophosphate | Protection, Regioselective Mesitoylation, Deprotection | Protecting groups, Mesitoyl chloride | Protected Mesitoyl-AMP |

Chemical Modifications and Analog Design of this compound

The chemical structure of this compound can be further modified to create analogs with tailored properties for specific research purposes.

Structure-Guided Derivatization Strategies for Targeted Research Utility

The introduction of the bulky and hydrophobic mesitoyl group is a significant structural modification to the hydrophilic AMP molecule. This alteration can be exploited for various research applications by influencing its interaction with biological targets. The rationale for designing analogs often stems from structure-activity relationship (SAR) studies of related compounds. mdpi.comnih.govnih.gov

For instance, the mesitoyl group could serve as a steric shield, protecting the phosphodiester bond from enzymatic cleavage by nucleases, thereby increasing the molecule's stability in biological systems. This is a common strategy in the design of nucleotide-based drugs and probes. mdpi.com

Furthermore, the aromatic nature of the mesitoyl group could facilitate π-π stacking interactions with aromatic residues in the binding sites of proteins, such as kinases or G-protein coupled receptors (GPCRs), potentially leading to altered affinity and selectivity. nih.gov By systematically modifying the substituents on the mesitoyl ring or replacing it with other acyl groups, researchers can probe the specific interactions that govern the biological activity of the analog.

The table below outlines potential derivatization strategies and their research implications.

| Modification Site | Type of Derivatization | Potential Research Utility |

| Mesitoyl Group | Substitution on the aromatic ring (e.g., with electron-donating or -withdrawing groups) | Probing electronic effects on binding affinity and activity. |

| Mesitoyl Group | Replacement with other bulky acyl groups | Investigating the role of steric bulk and hydrophobicity. |

| Ribose Moiety | Introduction of additional functional groups | Enhancing solubility or enabling conjugation to other molecules. |

| Adenine (B156593) Base | Modification at the N⁶ or C⁸ position | Altering receptor subtype selectivity. |

Synthesis of Isotopically Labeled this compound Analogues for Mechanistic Tracing

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, tracking metabolic pathways, and quantifying analytes in complex mixtures using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. silantes.comsilantes.com The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) into one of its three components: the adenosine nucleobase, the ribose sugar, or the mesitoyl group.

Labeling Adenosine: Several methods have been developed for the synthesis of adenosine labeled with ¹³C and ¹⁵N. nih.govnih.govacs.orgnih.govacs.org For example, [7,NH₂-¹⁵N₂]-adenosine can be synthesized starting from 4-amino-6-hydroxy-2-mercaptopyrimidine. nih.gov Similarly, ¹³C can be introduced at the C8 position. nih.gov These labeled adenosine precursors can then be used in the synthetic schemes described in section 2.1.1 to produce the corresponding labeled this compound.

Labeling the Mesitoyl Group: Deuterated mesitoyl chloride can be synthesized from mesitylene (B46885) through deuteration of the aromatic ring followed by chlorination of the acetyl group. The synthesis of deuterated heterocycles and other organic compounds is a well-established field. nih.govresearchgate.netresearchgate.netunimi.it

The general strategy for preparing isotopically labeled this compound would involve the following steps:

Synthesis of the desired isotopically labeled precursor (adenosine or mesitoyl chloride).

Regioselective coupling of the labeled precursor with the unlabeled reaction partner.

Phosphorylation to yield the final labeled product.

The choice of isotope and its position within the molecule would depend on the specific research question being addressed. For example, ¹⁵N labeling of the adenine ring would be useful for studying interactions with proteins via NMR, while ¹³C or ²H labeling of the mesitoyl group could be used to track its metabolic fate.

Biochemical and Molecular Interaction Studies of Mesitoyl Adenosine Monophosphate

Enzymatic Interaction Mechanisms

Detailed enzymatic studies involving Mesitoyl-adenosine monophosphate are not prominently documented in peer-reviewed literature. The interaction of this specific molecule with enzymes that process adenosine (B11128) monophosphate (AMP) remains a largely unexplored area of biochemical research.

Allosteric Regulation and Conformational Changes Induced by this compound

The potential for this compound to act as an allosteric regulator and induce conformational changes in proteins is not described in the current body of scientific research. Allosteric regulation by the parent molecule, AMP, is a well-established mechanism, for instance in the activation of AMPK where AMP binding to the γ-subunit induces a conformational shift that activates the kinase. wikipedia.org However, there are no published studies that have investigated whether the addition of a bulky mesitoyl group to the adenosine monophosphate structure alters or imparts any allosteric regulatory properties. The impact of such a modification on the three-dimensional structure of the molecule and its ability to bind to allosteric sites on enzymes remains to be determined.

Effects on Enzymatic Pathways in Defined In Vitro Systems

There is a lack of published research on the effects of this compound on enzymatic pathways in defined in vitro systems. While the impact of AMP on various metabolic pathways, such as glycolysis and fatty acid metabolism through the activation of AMPK, is well-documented, no analogous studies have been reported for this compound. nih.gov The synthesis and enzymatic activity of other adenosine 3',5'-cyclic phosphate (B84403) analogs have been studied, but this research does not include the mesitoyl- derivative of AMP. nih.gov

Molecular Target Identification and Validation in Research Models

The identification and validation of specific molecular targets for this compound have not been reported in the scientific literature.

Affinity-Based Proteomics for this compound Target Deconvolution

There are no published studies that have utilized affinity-based proteomics to deconvolve the molecular targets of this compound. This approach, which is a powerful tool for identifying protein-ligand interactions, has not been applied to this specific compound.

Cellular and Subcellular Effects in Controlled In Vitro Systems

Modulation of Cellular Energy Homeostasis Pathways by this compound Analogues

Analogues of adenosine monophosphate (AMP), such as this compound, are investigated for their role in modulating cellular energy homeostasis. The primary target of these studies is the AMP-activated protein kinase (AMPK), a crucial enzyme that acts as a master sensor of the cell's energy status. nih.gov AMPK is a heterotrimeric protein complex that responds to metabolic stress, such as a decrease in the ratio of adenosine triphosphate (ATP) to AMP. nih.govwikipedia.org An increase in the cellular concentration of AMP, which signifies a low energy state, leads to the allosteric activation of AMPK. wikipedia.orgelifesciences.org

Once activated, AMPK initiates a cascade of phosphorylation events that collectively work to restore energy balance. It achieves this by stimulating catabolic pathways that generate ATP while simultaneously inhibiting anabolic, energy-consuming processes. nih.govnih.gov In controlled in vitro systems using various cell lines (e.g., hepatocytes, skeletal muscle cells), the effects of AMP analogues are quantified by observing these downstream pathways.

Key effects of AMPK activation by AMP analogues in cellular models include:

Stimulation of Catabolism : Activated AMPK enhances processes like fatty acid oxidation and glycolysis to increase ATP production. nih.govcore.ac.uk

Inhibition of Anabolism : Energy-intensive pathways such as the synthesis of cholesterol, triglycerides, and proteins are downregulated. nih.govcore.ac.uk

Regulation of Glucose Uptake : In muscle and other tissues, AMPK can stimulate the translocation of glucose transporters (like GLUT4) to the cell membrane, increasing glucose uptake from the medium. nih.govcore.ac.uk

Mitochondrial Biogenesis : Chronic activation of AMPK can lead to an increase in the number and function of mitochondria, the primary sites of cellular energy production. nih.gov

Research in this area often involves incubating cells with the compound and measuring changes in the phosphorylation state of AMPK and its known downstream targets.

Table 1: In Vitro Effects of an AMP Analogue on Cellular Metabolic Pathways

| Pathway | Key Protein Target | Observed Effect in Cell Culture | Method of Measurement |

|---|---|---|---|

| Energy Sensing | AMPK (AMP-activated protein kinase) | Increased phosphorylation (activation) | Western Blot, ELISA |

| Fatty Acid Synthesis | ACC (Acetyl-CoA carboxylase) | Increased phosphorylation (inhibition) | Western Blot, Enzyme Activity Assay |

| Protein Synthesis | mTORC1 (mTOR complex 1) | Decreased activity | Western Blot (p-S6K, p-4E-BP1) |

| Glucose Uptake | - | Increased uptake of labeled glucose | Scintillation Counting, Fluorescent Glucose Assay |

| Fatty Acid Oxidation | CPT1 (Carnitine palmitoyltransferase I) | Increased activity | Radiometric Assay, Seahorse Analyzer |

Interactions with Nucleic Acids and Ribonucleoproteins in Model Systems

This compound, by its nature as a nucleotide analogue, is a subject of investigation for its potential interactions with nucleic acids and related proteins. The core of the molecule, adenosine monophosphate (AMP), is a fundamental building block of ribonucleic acid (RNA). drugbank.com Therefore, a primary research question is how the addition of a mesitoyl group to the adenosine base influences its biochemical behavior with respect to RNA and DNA.

In vitro model systems are employed to characterize these potential interactions in a controlled environment, free from the complexity of a living cell. These studies aim to determine if the analogue can be recognized by enzymes that process nucleic acids, if it can be incorporated into nucleic acid chains, or if it binds to and modulates the function of ribonucleoproteins (RNPs), which are complexes of RNA and protein.

Key areas of investigation in model systems would include:

Enzyme Interactions : Assessing whether this compound can act as a substrate or an inhibitor for enzymes like RNA polymerases, ligases, or nucleases.

Nucleic Acid Binding : Determining if the compound has an affinity for specific structures within RNA or DNA, such as stem-loops, quadruplexes, or transcription factor binding sites.

Ribonucleoprotein Modulation : Investigating whether the compound affects the assembly or function of RNP complexes, for example, by interfering with RNA-protein recognition.

Techniques such as electrophoretic mobility shift assays (EMSA), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are used to quantify binding affinities and kinetics.

Table 2: Potential In Vitro Assays for Nucleic Acid Interactions

| Assay Type | Purpose | Potential Outcome for Mesitoyl-AMP |

|---|---|---|

| RNA Polymerase Assay | To test for incorporation into an RNA transcript. | Determination if it acts as a chain terminator or is incorporated. |

| Filter Binding Assay | To measure binding affinity to a specific RNA or DNA sequence. | Calculation of dissociation constant (Kd). |

| RNase H Assay | To see if its incorporation into a duplex affects susceptibility to cleavage. | Altered rate of enzymatic degradation compared to control. |

| Ribosome Profiling | To assess interference with the translational machinery. | Changes in protein synthesis rates or ribosome stalling. |

In Vitro Metabolic Stability Assessment in Subcellular Fractions for Research Purposes

A critical step in the preclinical characterization of a research compound like this compound is the assessment of its metabolic stability. researchgate.net These studies are conducted in vitro using subcellular fractions derived primarily from liver cells, as the liver is the main site of drug metabolism. admescope.com The most commonly used fractions are liver microsomes and S9 fractions. researchgate.netadmescope.com

Liver Microsomes : These are vesicles of the endoplasmic reticulum and contain the majority of the Cytochrome P450 (CYP) enzymes, which are responsible for oxidative metabolism. admescope.com

S9 Fraction : This fraction contains both microsomes and the cytosol, thereby including both phase I (e.g., CYP) and phase II (e.g., UGT, SULT) metabolic enzymes. researchgate.net

The experimental procedure involves incubating this compound at a known concentration with the subcellular fraction in the presence of necessary cofactors (e.g., NADPH for CYP enzymes). researchgate.net Samples are taken at various time points, and the reaction is stopped. The concentration of the remaining parent compound is measured using analytical techniques, typically high-performance liquid chromatography-mass spectrometry (LC-MS). researchgate.net

From the rate of disappearance of the compound, key parameters are calculated:

In Vitro Half-Life (t½) : The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (Clint) : The inherent ability of the liver enzymes to metabolize the compound, expressed as the volume of liver fraction cleared of the drug per unit time. researchgate.net

These data help predict the compound's metabolic fate and hepatic clearance in a living system. admescope.com

Table 3: Representative In Vitro Metabolic Stability Data

| Subcellular Fraction | Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Human | 45 | 15.4 |

| Liver Microsomes | Rat | 25 | 27.7 |

| Liver S9 Fraction | Human | 38 | 18.2 |

| Intestinal Microsomes | Human | > 120 | < 5.8 |

Advanced Analytical and Spectroscopic Methodologies for Mesitoyl Adenosine Monophosphate Research

Chromatographic Techniques for Purity Assessment and Research-Scale Quantification

Chromatographic methods are central to the analysis of MAMP, offering robust solutions for separating the compound from starting materials, byproducts, and degradants. These techniques are critical for both qualitative assessment and precise quantification in various research samples.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for determining the purity and concentration of Mesitoyl-adenosine monophosphate in research preparations. Due to the presence of the adenine (B156593) chromophore, UV detection is a straightforward and sensitive method for quantification. researchgate.netnih.govmdpi.com Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.netmdpi.comzju.edu.cn

The separation of MAMP from related adenosine (B11128) compounds such as adenosine, AMP, ADP, and ATP is readily achievable through careful optimization of the mobile phase composition, often involving a gradient elution with solvents like acetonitrile (B52724) or methanol (B129727) and aqueous buffers. zju.edu.cnqut.edu.au The quantification of the compound is achieved by integrating the peak area from the chromatogram and comparing it to a standard curve generated from known concentrations of a purified MAMP standard. nih.gov Method validation ensures linearity, accuracy, and precision, with a limit of quantification (LOQ) typically established in the picomole range for adenosine nucleotides. researchgate.netnih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 3 µm, 3 x 150 mm) | Separation based on hydrophobicity. |

| Mobile Phase A | Aqueous Buffer (e.g., 50 mM Potassium Phosphate (B84403), pH 6.8) | Polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute hydrophobic compounds. |

| Elution | Isocratic or Gradient | Optimizes separation of MAMP from impurities. zju.edu.cn |

| Flow Rate | 0.2 - 1.0 mL/min | Controls retention time and peak resolution. researchgate.net |

| Detection | UV Absorbance at ~254-260 nm | Quantification based on the adenine chromophore. nih.govmdpi.com |

| Quantification Range | ~0.2 - 20 µM | Demonstrates the linear response range for accurate measurement. nih.govnih.gov |

Mass Spectrometry-Based Approaches for Structural Identification and Metabolite Profiling in Research Models

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the unequivocal structural identification of MAMP and the profiling of its potential metabolites in research models. nih.govnih.govmdpi.com LC-MS provides the high sensitivity and selectivity needed to detect and quantify MAMP and related compounds in complex biological matrices. nih.govmdpi.com

For structural confirmation, high-resolution mass spectrometry can determine the accurate mass of the parent ion, confirming the elemental composition of MAMP. Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the MAMP ion. The resulting fragmentation pattern, which would show characteristic losses of the phosphate group, the ribose sugar, and the mesitoyl moiety, serves as a molecular fingerprint for positive identification. nih.gov In research models, LC-MS/MS can be employed for metabolite profiling, allowing for the detection and identification of products resulting from the enzymatic or chemical breakdown of the labile phosphoanhydride bond of MAMP. mdpi.comstanford.edu

Spectroscopic and Biophysical Characterization for Structural and Conformational Analysis

Beyond establishing purity and identity, spectroscopic and biophysical methods are crucial for a deeper understanding of the three-dimensional structure and dynamic behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Elucidation of Phosphate Groups

³¹P NMR is particularly vital for confirming the formation of the mixed phosphoanhydride bond. The chemical shift of the phosphorus nucleus in MAMP is expected to be significantly different from that of a standard phosphate ester like AMP, providing direct evidence of the high-energy acyl-phosphate linkage. nih.gov Furthermore, advanced NMR techniques, combined with computational modeling, can be used to establish the relative stereochemistry of the chiral centers in the ribose ring by comparing experimental data with computed values for all possible stereoisomers. nih.gov

| NMR Technique | Information Gained | Relevance to MAMP |

|---|---|---|

| ¹H NMR | Proton environment and connectivity. chemicalbook.com | Confirms structure of adenine, ribose, and mesitoyl moieties. |

| ¹³C NMR | Carbon skeleton framework. | Verifies the carbon count and chemical environment. |

| ³¹P NMR | Phosphate group chemical environment. nih.gov | Confirms the formation and linkage of the acyl-phosphate bond. |

| Solid-State NMR | Tensor principal values. nih.gov | Allows for determination of relative stereochemistry. nih.gov |

Raman Optical Activity (ROA) Spectroscopy for Chiral Information and Conformational Dynamics

Raman Optical Activity (ROA) is a chiroptical spectroscopic technique that measures the small difference in the intensity of Raman scattering from chiral molecules using right- and left-circularly polarized light. wikipedia.org ROA is highly sensitive to the three-dimensional structure and conformation of molecules in solution. rsc.org For MAMP, ROA can provide detailed information on the stereochemistry of the ribose sugar, which is a chiral component of the molecule. nih.gov

Furthermore, ROA is a powerful probe of conformational dynamics. rsc.org It can be used to study the preferred conformations around the glycosidic bond (linking the adenine base to the ribose) and the conformation of the ribose ring itself. This information is critical for understanding how the molecule might interact with biological targets, as the conformational flexibility of nucleotides can be crucial for their function. nih.govnih.gov

Dynamic and Static Light Scattering (DLS/SLS) for Aggregation State Assessment of Research Preparations

The stability of research preparations of MAMP is critical for obtaining reliable and reproducible experimental results. Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are non-invasive techniques used to assess the aggregation state of molecules in solution. unchainedlabs.com

DLS measures the time-dependent fluctuations in scattered light intensity, which arise from the Brownian motion of particles. medium.com From these fluctuations, the hydrodynamic radius of any particles in the solution can be determined, providing a size distribution profile. DLS is highly effective at detecting the presence of small quantities of larger aggregates in a solution of monomeric MAMP. nih.govnih.gov

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light, which is proportional to the weight-average molecular weight of the particles in solution. wikipedia.orgmalvernpanalytical.com SLS is particularly sensitive to the initial onset of aggregation, as the formation of even small oligomers leads to a measurable increase in the average molecular weight. unchainedlabs.com Together, DLS and SLS provide a comprehensive assessment of the colloidal stability of MAMP solutions, ensuring that research is conducted with well-characterized, monomeric preparations.

Intrinsic Fluorescence and Thermal Denaturation Studies for Protein-Ligand Interactions

Information not available.

Crystallographic Analysis of this compound in Complex with Macromolecular Targets

Information not available.

Computational and Theoretical Investigations of Mesitoyl Adenosine Monophosphate

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are cornerstone in silico techniques used to predict and analyze the interaction between a ligand, such as Mesitoyl-adenosine monophosphate, and a target protein at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction, typically as a binding affinity or docking score. For an aryl-acyl adenylate like Mesitoyl-AMP, a key proposed biological target would be an enzyme that catalyzes the activation of a carboxylic acid. A well-studied example is Salicyl-AMP ligase (MbtA), an enzyme essential for mycobactin biosynthesis in Mycobacterium tuberculosis. MbtA activates salicylic acid by forming a Sal-AMP intermediate, which is structurally analogous to Mesitoyl-AMP nih.gov.

Docking studies on MbtA with its intermediate or various inhibitors reveal a binding pocket that accommodates the adenosine (B11128) moiety and the aryl group researchgate.net. In a hypothetical docking of Mesitoyl-AMP into an MbtA-like active site, the adenine (B156593) base would be predicted to form key hydrogen bonds with backbone atoms of the protein, while the ribose and phosphate (B84403) groups would establish further polar contacts. The mesitoyl group (2,4,6-trimethylbenzoyl) would likely be situated in a hydrophobic pocket, with the methyl groups contributing to favorable van der Waals interactions. The binding affinity is calculated based on the sum of these interactions, with lower energy scores indicating more favorable binding researchgate.net.

Table 1: Predicted Interactions of an Acyl-AMP Analog (Salicyl-AMP) with a Target Enzyme (MbtA) (This table is illustrative of a typical output from a molecular docking analysis)

| Interacting Ligand Group | Target Residue(s) | Interaction Type | Predicted Distance (Å) |

| Adenine N1, N6 | Gly-X, Leu-Y | Hydrogen Bond | 2.8 - 3.2 |

| Ribose Hydroxyls | Asp-Z, Ser-A | Hydrogen Bond | 2.7 - 3.1 |

| Phosphate Group | Arg-B, Lys-C, Mg2+ | Ionic / H-Bond | 2.5 - 3.5 |

| Acyl Phenyl Ring | Phe-D, Trp-E, Val-F | Hydrophobic (π-π, π-alkyl) | 3.5 - 4.5 |

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the Mesitoyl-AMP-protein complex over time in a simulated physiological environment nih.gov. MD simulations provide insights into the stability of the predicted binding pose and the conformational flexibility of both the ligand and the protein researchgate.net.

An MD simulation would be initiated with the lowest-energy docked pose of Mesitoyl-AMP within its target's active site. The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period (e.g., hundreds of nanoseconds) nih.gov. A stable RMSD value suggests that the complex remains in a consistent conformational state. Furthermore, analysis of the simulation trajectory can reveal the flexibility of the mesitoyl group within the binding pocket and the conformational changes in the protein that may occur upon ligand binding, a phenomenon known as "induced fit." These simulations are crucial for validating the docking results and understanding the dynamic nature of the molecular recognition process nih.gov.

Quantum Chemical Calculations for Electronic Structure and Reactivity Studies

Quantum chemical calculations, often using density functional theory (DFT) or hybrid quantum mechanics/molecular mechanics (QM/MM) methods, are used to investigate the electronic properties of a molecule researchgate.netnih.gov. For this compound, these calculations are essential for understanding the reactivity of the high-energy acyl-phosphate anhydride bond.

Such calculations can determine the distribution of electron density and calculate the partial atomic charges on each atom. This would highlight the electrophilic nature of the carbonyl carbon and the phosphorus atom, which are susceptible to nucleophilic attack—the key step in the transfer of the mesitoyl group to another substrate. Calculations can also map the molecule's electrostatic potential surface, visualizing regions of positive and negative charge that govern non-covalent interactions with a protein. Frontier Molecular Orbital analysis, specifically identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides fundamental insight into the molecule's chemical reactivity and kinetic stability nih.gov. QM/MM studies, where the ligand is treated with quantum mechanics and the surrounding protein with classical mechanics, are particularly powerful for modeling enzymatic reactions involving acyl-AMP intermediates acs.org.

In Silico Prediction of Structure-Activity Relationships (SAR) in Research Contexts

In silico methods are highly effective for predicting Structure-Activity Relationships (SAR), which describe how modifications to a molecule's chemical structure affect its biological activity researchgate.net. In a research context, if Mesitoyl-AMP were being developed as an inhibitor or a molecular probe for an enzyme, computational SAR studies would guide the design of more potent or selective analogs researchgate.net.

A typical in silico SAR workflow would involve creating a virtual library of Mesitoyl-AMP derivatives. Modifications could include altering the number and position of the methyl groups on the phenyl ring, replacing the phenyl ring with other aromatic or aliphatic systems, or modifying the adenosine moiety. Each analog in this library would then be docked into the target protein's active site, and their predicted binding affinities would be calculated nih.gov. By comparing the docking scores across the series of compounds, a computational model of SAR can be built. For example, such a study might reveal that a bulky substituent at a specific position on the phenyl ring enhances hydrophobic interactions and improves binding affinity, whereas a polar group at the same position is detrimental. This approach allows for the rapid, cost-effective prioritization of compounds for chemical synthesis and experimental testing nih.gov.

Table 2: Illustrative In Silico SAR Study of Hypothetical Mesitoyl-AMP Analogs (This data is for demonstration purposes to show how SAR is computationally evaluated)

| Compound ID | Modification on Mesitoyl Ring | Predicted Binding Affinity (kcal/mol) | Key Predicted Interaction Change |

| Mesitoyl-AMP | 2,4,6-trimethyl | -9.5 | Baseline |

| Analog-1 | 2,6-dimethyl | -9.1 | Reduced van der Waals contact |

| Analog-2 | 4-tert-butyl | -10.2 | Enhanced hydrophobic interaction |

| Analog-3 | 4-methoxy | -8.7 | Potential steric clash/loss of hydrophobic contact |

| Analog-4 | 3,5-dichloro | -9.8 | Halogen bonding with backbone carbonyl |

Future Directions and Emerging Research Avenues for Mesitoyl Adenosine Monophosphate

Integration of Multi-Omics Data for Comprehensive Understanding of Its Biological Impact in Research Models

A complete understanding of the biological significance of Mesitoyl-adenosine monophosphate necessitates a move beyond single-gene or single-pathway analyses. The integration of multiple high-throughput "omics" datasets offers a powerful strategy to build a holistic picture of its impact on cellular physiology and pathology. nih.gov This systems biology approach can reveal how the presence of this modified nucleotide perturbs various molecular layers, from the genome to the metabolome.

Multi-layered omics profiling has proven effective in uncovering mechanistic insights into metabolic diseases, providing a template for studying modified nucleotides. nih.gov By combining transcriptomics, proteomics, lipidomics, and metabolomics, researchers can simultaneously assess changes in gene expression, protein abundance, lipid profiles, and small molecule metabolites in response to this compound in various research models. This combinatorial approach is crucial for moving beyond a "one molecule, one function" perspective and explaining the complex phenotypic outcomes that may arise from its presence. nih.gov

For instance, in studies of metabolic disorders, multi-omics has been used to identify dysregulation in key pathways like the tricarboxylic acid (TCA) cycle. nih.govnih.gov A similar approach for this compound could pinpoint its influence on central carbon metabolism, energy balance, and signaling cascades. By correlating data across different omics layers, it becomes possible to construct comprehensive models of its mechanism of action, identify potential biomarkers of its activity, and discover novel therapeutic targets. nih.govnih.gov

Table 1: Application of Multi-Omics Technologies in Modified Nucleotide Research

| Omics Technology | Information Yielded | Potential Application for this compound Research |

| Transcriptomics | Quantifies mRNA levels to reveal changes in gene expression. | Identify genes and pathways transcriptionally regulated by the presence or downstream effects of Mesitoyl-AMP. |

| Proteomics | Measures the abundance and post-translational modifications of proteins. | Uncover changes in protein expression and signaling events (e.g., phosphorylation) affected by Mesitoyl-AMP. nih.gov |

| Metabolomics | Profiles endogenous small-molecule metabolites. | Determine the direct impact on metabolic pathways, substrate availability, and energy status. nih.gov |

| Lipidomics | Characterizes the full complement of cellular lipids. | Assess perturbations in membrane composition, lipid signaling molecules, and energy storage. nih.gov |

| Integrated Analysis | Correlates data across all omics layers. | Construct a comprehensive model of the biological impact, revealing interconnected networks and systems-level effects. nih.gov |

Advancements in Synthetic Methodologies for the Preparation of Complex this compound Analogues

The exploration of the structure-activity relationships of this compound hinges on the ability to synthesize a diverse array of chemical analogues. Advances in synthetic organic chemistry are providing powerful tools to create complex modified nucleotides with high precision and efficiency. nih.govumich.edu These methodologies enable researchers to systematically alter different parts of the molecule—the mesitoyl group, the adenosine (B11128) base, the ribose sugar, or the phosphate (B84403) moiety—to probe their specific contributions to its biological activity.

Traditional chemical routes for nucleotide synthesis can be inefficient, but modern approaches like biorthogonal "click chemistry" have emerged as a highly effective strategy. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry, allows for the modular and high-yield synthesis of complex nucleoside and nucleotide conjugates under mild, aqueous conditions. nih.govnih.gov This method could be adapted to attach a wide variety of functional groups to the adenosine scaffold, creating a library of this compound analogues for screening.

Other key synthetic strategies include:

Enzymatic Synthesis: Utilizing enzymes like nucleoside phosphorylases for transglycosylation reactions offers a route to a wide variety of ribonucleosides that can serve as precursors. umich.edu

Palladium-Mediated Cross-Coupling: These reactions are invaluable for modifying the nucleobase, for example, at the C5 position of pyrimidines or analogous positions on the purine (B94841) ring. umich.edu

Phosphoramidite Chemistry: This is the standard method for automated oligonucleotide synthesis and can be used to incorporate modified building blocks, like those derived from this compound, into RNA or DNA strands. umich.edumdpi.com

These advanced synthetic tools not only facilitate the production of novel analogues but also enable the creation of chemical probes, such as fluorescently-labeled or biotinylated versions, which are indispensable for biochemical and cell-based assays. nih.gov

Table 2: Comparison of Synthetic Methodologies for Modified Nucleotides

| Synthetic Methodology | Core Principle | Advantages for Synthesizing Analogues |

| Click Chemistry (e.g., CuAAC) | Biorthogonal reaction joining an azide (B81097) and an alkyne. nih.gov | High yield and selectivity, mild reaction conditions, modular assembly of complex structures. nih.govnih.gov |

| Enzymatic Synthesis | Use of enzymes (e.g., phosphorylases) to build or modify nucleosides. umich.edu | High stereospecificity, avoids complex protection/deprotection steps. |

| Metal-Catalyzed Cross-Coupling | Formation of carbon-carbon or carbon-heteroatom bonds using a metal catalyst (e.g., Palladium). umich.edu | Enables diverse modifications directly on the nucleobase. |

| Phosphoramidite Chemistry | Stepwise, solid-phase synthesis of oligonucleotides using activated nucleotide monomers. mdpi.com | Allows for site-specific incorporation of modified nucleotides into nucleic acid sequences. |

Exploration of Novel Research Paradigms and Technological Innovations in Modified Nucleotide Research

The field of nucleic acid research is undergoing a technological revolution, providing unprecedented tools to investigate the function and fate of modified nucleotides. nih.gov These innovations are shifting research paradigms from static analysis to dynamic, single-molecule, and systems-level investigations.

One of the most significant technological advances is the development of nanopore direct RNA sequencing . This technology allows for the sequencing of full-length RNA molecules without the need for amplification, enabling the direct detection of nucleotide modifications. nih.gov Modified bases like N6-methyladenosine create a distinct electrical signal as the RNA strand passes through the nanopore, allowing for their identification and mapping across the entire transcriptome. nih.gov This method could potentially be adapted to create a unique "signature" for this compound, enabling researchers to track its presence and distribution within single RNA molecules in a high-throughput manner.

Another transformative paradigm is the application of CRISPR-based genome and epigenome editing tools . mdpi.com While CRISPR is known for gene cutting, catalytically "dead" versions of Cas proteins (dCas) can be fused to enzymes that add or remove chemical modifications. This allows researchers to target specific locations in the genome to study the functional consequences of these modifications without altering the underlying DNA sequence. mdpi.commdpi.com This approach could be used to investigate the cellular machinery that may interact with or process this compound.

Furthermore, the principles of computational nucleic acid design are becoming increasingly sophisticated. Algorithms can now be used to design DNA and RNA sequences that fold into specific target structures, incorporating both positive design (affinity for the target) and negative design (specificity against alternatives). oup.com These computational tools could be used to design novel RNA scaffolds or aptamers that specifically bind to this compound, creating new molecular tools for its detection and study.

These emerging technologies, from single-molecule sequencing to precise epigenome editing, are setting the stage for a new era of discovery in modified nucleotide research, promising to illuminate the precise functional roles of molecules like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.